Tizoxanide glucuronide
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Overview
Description
Tizoxanide glucuronide is a metabolite of tizoxanide, which itself is an active metabolite of nitazoxanide. Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent. This compound is formed through the process of glucuronidation, primarily in the liver and intestines . This compound plays a significant role in the metabolism and elimination of nitazoxanide in humans and other species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tizoxanide glucuronide is synthesized through the glucuronidation of tizoxanide. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to tizoxanide . The reaction typically occurs in the liver and intestines, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant human UGT enzymes, such as UGT1A1 and UGT1A8, which have shown high glucuronidation abilities . The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tizoxanide glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, resulting in the formation of this compound .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as the glucuronic acid donor and UGT enzymes as catalysts . The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature.
Major Products Formed
The major product formed from the glucuronidation of tizoxanide is this compound . This compound is more water-soluble than its precursor, facilitating its excretion from the body.
Scientific Research Applications
Tizoxanide glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and elimination of nitazoxanide in humans and other species.
Drug Development: Investigating the role of UGT enzymes in drug metabolism and potential drug-drug interactions.
Antiparasitic and Antiviral Research: Assessing the efficacy of nitazoxanide and its metabolites in treating various infections
Analytical Chemistry: Developing and validating analytical methods for the quantification of tizoxanide and its metabolites in biological samples.
Mechanism of Action
Tizoxanide glucuronide exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, disrupting the energy metabolism in anaerobic microbes . This mechanism is similar to that of its precursor, nitazoxanide, which also induces lesions in cell membranes and depolarizes mitochondrial membranes .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide and tizoxanide glucuronide, with broad-spectrum antiparasitic and antiviral activity.
Tizoxanide: The active metabolite of nitazoxanide, which undergoes glucuronidation to form this compound.
Metronidazole: An antiparasitic and antibacterial agent with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique in its role as a major metabolite of nitazoxanide, contributing to its pharmacokinetics and therapeutic effects . Unlike metronidazole, this compound retains activity against metronidazole-resistant strains of certain parasites .
Properties
CAS No. |
296777-75-8 |
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Molecular Formula |
C16H15N3O10S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11+,12-,15+/m0/s1 |
InChI Key |
UJTOVSZPBVTOMC-QKZHPOIUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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